molecular formula C21H24ClN5OS B6546238 N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896312-06-4

N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6546238
CAS No.: 896312-06-4
M. Wt: 430.0 g/mol
InChI Key: OCCIATFWSHTPDE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex organic compound featuring:

  • A 1,2,4-triazole core substituted with a cyclohexyl group (position 5) and a pyrrole ring (position 4).
  • A sulfanylacetamide side chain linked to a 3-chloro-4-methylphenyl moiety.

This combination of functional groups confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. The chloro and methyl groups on the phenyl ring enhance lipophilicity and steric bulk, while the cyclohexyl group contributes conformational flexibility and hydrophobic interactions .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5OS/c1-15-9-10-17(13-18(15)22)23-19(28)14-29-21-25-24-20(16-7-3-2-4-8-16)27(21)26-11-5-6-12-26/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIATFWSHTPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Property Details
Molecular Formula C20H21ClN5OS
Molecular Weight 433.9 g/mol
IUPAC Name This compound
InChI Key QLBZJEQCIYYZKH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various biological effects such as:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screened various derivatives for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the structure enhance antibacterial activity.

Anticancer Activity

A notable study focused on the anticancer properties of triazole derivatives, including this compound. The findings suggested that:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
A431 (epidermoid carcinoma)< 10Doxorubicin (12)
Jurkat (T-cell leukemia)< 15Doxorubicin (10)

The compound displayed potent cytotoxicity against both cell lines, indicating its potential as an anticancer agent.

Case Study 1: Anticancer Screening

In a multicenter screening of drug libraries for novel anticancer agents, this compound was identified as a promising candidate due to its significant reduction in cell viability in spheroid models of cancer.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it inhibited growth effectively at concentrations lower than those required for conventional antibiotics.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Ring Substituents Key Differences Biological Implications
N-(3-chloro-4-fluorophenyl)-2-{[5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Cl, 4-F (vs. 3-Cl, 4-CH₃) Fluorine (electron-withdrawing) vs. methyl (electron-donating) Increased polarity and altered receptor binding affinity due to fluorine’s electronegativity .
N-(4-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-CH₂CH₃ (vs. 3-Cl, 4-CH₃) Ethyl group increases steric bulk Reduced solubility but enhanced hydrophobic interactions in nonpolar environments .

Triazole Ring Modifications

Compound Name Triazole Substituents Key Differences Chemical/Biological Impact
N-(4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(2-methoxyphenyl) (vs. 5-cyclohexyl) Methoxyphenyl (aromatic, planar) vs. cyclohexyl (non-aromatic, flexible) Cyclohexyl enhances metabolic stability; methoxyphenyl may improve π-π stacking .
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-furan-2-yl (vs. 5-cyclohexyl) Furan (oxygen-containing heterocycle) introduces polarity Potential for enhanced hydrogen bonding but reduced lipophilicity .

Heterocyclic Core Replacements

Compound Name Core Structure Key Differences Functional Implications
N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Thiazole (vs. triazole) Thiazole has sulfur and nitrogen in a 5-membered ring Thiazole may confer antibacterial activity but lower thermal stability .
2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrimidine-tethered triazole Pyrimidine introduces additional hydrogen-bonding sites Enhanced enzyme inhibition potential (e.g., kinase targets) .

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